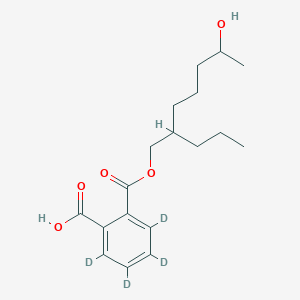

Monopropylheptylphthalate 6-Hydroxy-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Monopropylheptylphthalate 6-Hydroxy-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phthalates, which are esters of phthalic acid and are commonly used as plasticizers. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful for various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monopropylheptylphthalate 6-Hydroxy-d4 involves the esterification of phthalic anhydride with monopropylheptyl alcohol in the presence of a catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research applications.

Chemical Reactions Analysis

Types of Reactions

Monopropylheptylphthalate 6-Hydroxy-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Monopropylheptylphthalate 6-Hydroxy-d4 (OH-MPHP-d4) is a chemical compound used as a metabolite standard for the phthalate plasticizer di(2-propylheptyl) phthalate (DPHP) . DPHP is a high molecular weight phthalate primarily used as a plasticizer in polyvinyl chloride and vinyl chloride copolymers for technical applications . It serves as a substitute for other phthalates that are under scrutiny for their potential endocrine-disrupting effects .

Applications in Scientific Research

OH-MPHP-d4 is primarily utilized in studies analyzing human exposure to DPHP . Specifically, it functions as an isotopically labeled internal standard in analytical methods developed for the determination of DPHP metabolites in urine .

Detection of DPHP Metabolites in Urine:

- OH-MPHP-d4 is used for the selective detection of the main metabolites of DPHP in urine after enzymatic treatment .

- These methods involve using quadruple ring-deuterated compounds, including OH-MPHP-d4, to ensure accurate quantification .

Understanding DPHP Exposure and Metabolism:

- DPHP is used in various consumer products such as paints, adhesives, plastic articles, medical devices, and personal care items .

- Metabolites like mono(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP) are measured to assess exposure .

- Oral dosing studies using labeled DPHP (DPHP-d4) help determine urinary excretion fractions of metabolites like OH-MPHP, which are then used to estimate external intakes from urine samples .

Regulatory and Safety Considerations

Cosmetic products are subject to thorough investigation to ensure safety and effectiveness, in accordance with regulations such as the European Union Directive 1223/2009 . The assessment of xenobiotics' bioavailability is crucial for evaluating toxicity in topical formulations, as drug molecules applied to the skin may enter systemic circulation .

Use in Cosmetics

Mechanism of Action

The mechanism of action of Monopropylheptylphthalate 6-Hydroxy-d4 involves its incorporation into various biochemical pathways due to its structural similarity to natural compounds. The deuterium atoms provide a unique signature that can be detected using analytical techniques, allowing researchers to study the compound’s behavior and interactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

- Diethyl phthalate

- Dibutyl phthalate

- Diisobutyl phthalate

Uniqueness

Monopropylheptylphthalate 6-Hydroxy-d4 is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical applications. This makes it particularly valuable in research settings where precise measurements are required.

Biological Activity

Monopropylheptylphthalate 6-Hydroxy-d4 (MPHP-6-OH-d4) is a phthalate ester that has garnered attention due to its potential biological activities and implications for human health. This article provides a comprehensive overview of the biological activity of MPHP-6-OH-d4, including its chemical properties, mechanisms of action, and relevant research findings.

MPHP-6-OH-d4 is a derivative of phthalate esters, which are widely used as plasticizers in various consumer products. The compound's structure can be represented as follows:

- Chemical Formula : C₁₅H₁₈O₄

- Molecular Weight : 278.36 g/mol

- CAS Number : Not specifically listed but related to phthalate esters.

Phthalates, including MPHP-6-OH-d4, exert their biological effects primarily through endocrine disruption and modulation of various signaling pathways. Research indicates that these compounds can interfere with hormonal functions, potentially leading to reproductive and developmental issues.

- Endocrine Disruption : Phthalates are known to mimic or inhibit hormone activity, particularly estrogen and testosterone. This can result in altered hormone levels and reproductive health issues.

- Cellular Mechanisms : Studies have shown that MPHP-6-OH-d4 may affect cellular processes such as apoptosis, cell proliferation, and differentiation through various signaling pathways like the MAPK and PI3K/Akt pathways.

In Vitro Studies

In vitro studies have demonstrated the biological activity of MPHP-6-OH-d4 in various cell lines:

- Cytotoxicity : Research has indicated that MPHP-6-OH-d4 exhibits cytotoxic effects on certain cancer cell lines, suggesting potential anticancer properties.

- Antioxidant Activity : The compound has been evaluated for its antioxidant capacity, which plays a crucial role in mitigating oxidative stress-related damage in cells.

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| MCF-7 | 10 | Reduced viability | |

| HeLa | 25 | Induced apoptosis | |

| HepG2 | 50 | Antioxidant activity |

In Vivo Studies

Limited in vivo studies have been conducted on MPHP-6-OH-d4. However, related phthalates have shown significant biological effects:

- Metabolism and Excretion : Phthalates are rapidly metabolized in the human body, primarily excreted via urine as monoesters. Understanding the metabolic pathways is crucial for assessing the biological impact of MPHP-6-OH-d4.

- Bioaccumulation Potential : Studies suggest that phthalates can bioaccumulate in human tissues, raising concerns about long-term exposure effects.

Case Studies

Recent case studies have highlighted the implications of phthalate exposure on human health:

Properties

Molecular Formula |

C18H26O5 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-(6-hydroxy-2-propylheptoxy)carbonylbenzoic acid |

InChI |

InChI=1S/C18H26O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,13-14,19H,3,6-9,12H2,1-2H3,(H,20,21)/i4D,5D,10D,11D |

InChI Key |

KNDRVUYMYPIFIU-MHKQSWFVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CCC)CCCC(C)O)[2H])[2H] |

Canonical SMILES |

CCCC(CCCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.